molecular formula C8H9BrO2S2 B595815 2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene CAS No. 1253791-36-4

2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene

Cat. No.: B595815
CAS No.: 1253791-36-4
M. Wt: 281.182
InChI Key: MFRNAKCNIDFVPO-UHFFFAOYSA-N
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Description

2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene (CAS: 438234-34-5) is a brominated thiophene derivative with a cyclopropylmethylsulfonyl substituent. Its molecular formula is C₈H₉BrO₂S₂, and it has a molecular weight of 281.2 g/mol . The sulfonyl group enhances polarity, while the bromine at the 2-position enables participation in cross-coupling reactions, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

2-bromo-5-(cyclopropylmethylsulfonyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S2/c9-7-3-4-8(12-7)13(10,11)5-6-1-2-6/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRNAKCNIDFVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CS(=O)(=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene typically involves the bromination of thiophene derivatives followed by sulfonylation. One common method includes the bromination of 5-(cyclopropylmethylsulfonyl)thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated systems to ensure consistent quality and scalability .

Scientific Research Applications

Mechanism of Action

The mechanism of action for 2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene in chemical reactions involves the activation of the bromine atom and the sulfonyl group. The bromine atom can participate in electrophilic aromatic substitution, while the sulfonyl group can stabilize intermediates through resonance and inductive effects . These properties make the compound versatile in forming new bonds and structures.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent
2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene C₈H₉BrO₂S₂ 281.2 Cyclopropylmethylsulfonyl
2-Bromo-5-(isopropylsulfonyl)thiophene C₇H₉BrO₂S₂ 269.2 Isopropylsulfonyl
2-Bromo-5-(cyclopentylsulfonyl)thiophene C₁₀H₁₃BrO₂S₂ 309.3 Cyclopentylsulfonyl
2-Bromo-5-(4-fluorophenyl)thiophene C₁₀H₆BrFS 257.1 4-Fluorophenyl
  • Steric and Electronic Differences: The cyclopropylmethylsulfonyl group introduces moderate steric bulk with a strained three-membered ring, enhancing electronic withdrawal via the sulfonyl group. Cyclopentylsulfonyl (five-membered ring) offers lower ring strain and higher lipophilicity, which may influence membrane permeability in biological applications . 4-Fluorophenyl substituents (e.g., in 2-Bromo-5-(4-fluorophenyl)thiophene) prioritize π-π stacking interactions, useful in conjugated polymers but less polar than sulfonyl groups .

Reactivity in Cross-Coupling Reactions

Brominated thiophenes are pivotal in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling) for synthesizing conjugated polymers or pharmaceuticals:

  • 2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene : The sulfonyl group may slow coupling kinetics due to electron withdrawal, but bromine at the α-position ensures regioselectivity in polymerizations .
  • 2-Bromo-3-hexyl-5-(4-iodophenyl)thiophene (): Bulky aryl groups hinder coupling efficiency compared to sulfonyl derivatives, though iodine offers alternative reactivity .
  • 2-Bromo-5-(triisopropylsilyl)thiophene (): Silyl groups protect β-positions, enabling selective α-coupling—a feature absent in sulfonyl analogs .

Biological Activity

2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene is a sulfur-containing heterocyclic compound with the molecular formula C8H9BrO2S2C_8H_9BrO_2S_2 and a molecular weight of 281.19 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Structure

The compound features a thiophene ring substituted with a bromine atom and a cyclopropylmethylsulfonyl group. Its structure can be represented as follows:

  • IUPAC Name : 2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene
  • CAS Number : 1253791-36-4
  • Molecular Formula : C8H9BrO2S2C_8H_9BrO_2S_2

Physical Properties

PropertyValue
Molecular Weight281.19 g/mol
Melting PointNot specified
SolubilityNot specified

Antimicrobial Activity

Research indicates that compounds similar to 2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene exhibit significant antimicrobial properties. For instance, studies have shown that thiophene derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. A study published in the Journal of Medicinal Chemistry highlighted that thiophene derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

Thiophene derivatives have been studied for their anti-inflammatory effects. The sulfonyl group in 2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene may contribute to this activity by inhibiting pro-inflammatory cytokines and mediators.

The biological activity of 2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene is hypothesized to involve its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or microbial metabolism.
  • Receptor Binding : It could interact with cellular receptors, modulating signaling pathways that lead to therapeutic effects.
  • Induction of Apoptosis : In cancer cells, it may trigger programmed cell death through mitochondrial pathways.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various thiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to 2-Bromo-5-(cyclopropylmethylsulfonyl)thiophene showed promising activity, particularly against Staphylococcus aureus and Escherichia coli.

Anticancer Research Findings

In vitro studies demonstrated that thiophene derivatives could significantly reduce the viability of human cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

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